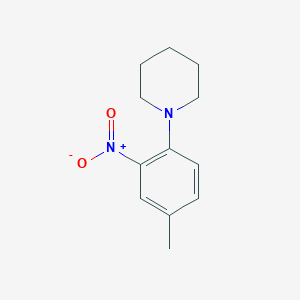

1-(4-Methyl-2-nitrophenyl)piperidine

Description

1-(4-Methyl-2-nitrophenyl)piperidine is a piperidine derivative featuring a phenyl ring substituted with a nitro group at the 2-position and a methyl group at the 4-position. The nitro group is a strong electron-withdrawing substituent, while the methyl group introduces steric bulk and weak electron-donating effects. This structural configuration significantly influences the compound’s electronic distribution, resonance behavior, and intermolecular interactions.

Properties

CAS No. |

32117-01-4 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(4-methyl-2-nitrophenyl)piperidine |

InChI |

InChI=1S/C12H16N2O2/c1-10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

InChI Key |

XNDPRMCAHFZQPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

- Electron-Donating Strength: The donor strength of amino substituents in aromatic amines follows the order: 1-pyrrolidino > dimethylamino > 1-piperidino . This implies that 1-(4-Methyl-2-nitrophenyl)piperidine has weaker electron-donating capabilities compared to pyrrolidine analogs.

- Resonance Inhibition : Steric hindrance in 1-(p-nitrophenyl)piperidine reduces resonance due to a 33° twist angle between the piperidine and benzene planes, limiting conjugation . The methyl group in this compound may exacerbate steric inhibition, further restricting resonance.

- NMR Shifts : The nitro group causes downfield shifts in $^{13}\text{C}$- and $^{1}\text{H}$-NMR spectra. For example, in N-(p-nitrophenyl)piperidine, protons 2 and 6 exhibit significant downfield shifts compared to pyrrolidine analogs .

Table 1: Electronic Properties of Selected Piperidine Derivatives

| Compound | Substituents | Electron Effect | Resonance Inhibition Angle | Key NMR Shifts (ppm) |

|---|---|---|---|---|

| This compound | 4-CH$3$, 2-NO$2$ | Strongly electron-withdrawing | ~33° (estimated) | Not reported |

| 1-(p-Nitrophenyl)piperidine | 4-NO$_2$ | Electron-withdrawing | 33° | 2,6-H: δ 7.5–8.0 |

| 1-(p-Nitrophenyl)pyrrolidine | 4-NO$_2$, pyrrolidine ring | Moderate electron-withdrawing | <33° | 2,6-H: δ 7.2–7.5 |

| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 2,5-OCH$3$, 4-NO$2$ | Mixed (OCH$3$ donor, NO$2$ acceptor) | Not studied | Not reported |

Steric and Structural Effects

Steric effects influence molecular conformation and binding interactions.

Key Findings:

- For instance, 1-(3-phenylbutyl)piperidine derivatives with bulky substituents exhibit RMSD values >2.5 Å in docking studies, indicating significant structural deviations .

- Conformational Rigidity : Piperidine’s chair conformation limits n$\text{N}$-π$\text{A}$ interactions compared to smaller rings like pyrrolidine. This rigidity reduces resonance stabilization in nitro-substituted derivatives .

Key Findings:

- Analgesic Activity : Phencyclidine (PCP) derivatives, such as 1-(3-methoxyphenyl-tetralyl)piperidine, show analgesic effects in rodent models, though less potent than ketamine . The nitro and methyl groups in this compound may enhance receptor affinity compared to methoxy-substituted analogs.

- Receptor Binding : In σ1 receptor (S1R) ligands, substituent orientation and hydrophobicity determine binding efficacy. For example, 1-(3-phenylbutyl)piperidine derivatives with hydrophobic groups exhibit enhanced interactions with helices α4/α5 .

- Antimicrobial Potential: Piperidine-2,6-diones synthesized from 1-(4-chlorophenyl)piperidine demonstrate antimicrobial activity, suggesting nitro-substituted analogs like this compound may also have bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.